molecular formula C17H18N2O2 B12913751 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-72-3

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B12913751
CAS No.: 135525-72-3
M. Wt: 282.34 g/mol
InChI Key: QTDHSVQLRCNIKE-UHFFFAOYSA-N
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Description

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzofuran moiety linked to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the condensation of 2-benzofuranyl methyl ketone with an appropriate amine and pyridinone derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyridinone ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Benzofuranylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its combined benzofuran and pyridinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

135525-72-3

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

3-(1-benzofuran-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H18N2O2/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20)

InChI Key

QTDHSVQLRCNIKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3O2)C

Origin of Product

United States

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